

Application Notes and Protocols for InBr₃-Catalyzed C-C Bond Formation

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Compound of Interest

Compound Name: *Indium tribromide*

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Indium(III) bromide (InBr₃) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations, particularly in the formation of carbon-carbon (C-C) bonds. Its appeal stems from its relatively low toxicity, moisture tolerance, and high catalytic activity under mild reaction conditions. These characteristics make InBr₃ an attractive alternative to traditional Lewis acids, offering operational simplicity and broader functional group compatibility. This document provides detailed application notes and experimental protocols for the use of InBr₃ in three key C-C bond-forming reactions: Friedel-Crafts alkylation, Michael addition, and the Mukaiyama aldol reaction.

Friedel-Crafts Alkylation of Indoles with α -Amido Sulfones

The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds to aromatic rings. InBr₃ effectively catalyzes the alkylation of electron-rich aromatics and heteroaromatics, such as indoles, with α -amido sulfones. This reaction provides a direct route to the synthesis of substituted indoles, which are prevalent scaffolds in pharmaceuticals and natural products.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Application Notes:

- Catalyst Loading: InBr₃ is typically used in catalytic amounts, ranging from 5 to 10 mol%.

- Solvent: Dichloromethane (CH_2Cl_2) is a commonly used solvent for this transformation.
- Reaction Conditions: The reaction generally proceeds smoothly at room temperature, highlighting the mildness of the catalytic system.
- Substrate Scope: The protocol is applicable to a range of indoles and α -amido sulfones, offering a versatile method for the synthesis of diverse indole derivatives.

Experimental Protocol:

A general procedure for the InBr_3 -catalyzed Friedel-Crafts alkylation of indole with an α -amido sulfone is as follows:

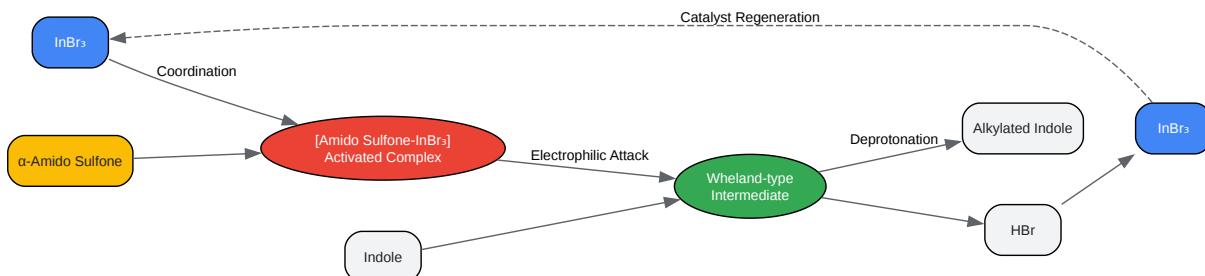
- To a solution of the α -amido sulfone (1.0 mmol) in dry dichloromethane (5 mL) under a nitrogen atmosphere, add indole (1.2 mmol).
- To this mixture, add InBr_3 (0.1 mmol, 10 mol%).
- Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
- Extract the product with dichloromethane (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted indole.

Quantitative Data:

Entry	Indole Derivative	α -Amido Sulfone	Catalyst Loading (mol%)	Time (h)	Yield (%)
1	Indole	N-(Phenyl(p-tolylsulfonyl)methyl)acetamide	10	1	95
2	2-Methylindole	N-(Phenyl(p-tolylsulfonyl)methyl)acetamide	10	1.5	92
3	5-Methoxyindole	N-(Phenyl(p-tolylsulfonyl)methyl)acetamide	10	2	90
4	Indole	N-((4-Chlorophenyl)(p-tolylsulfonyl)methyl)acetamide	10	2.5	88
5	Indole	N-((4-Nitrophenyl)(p-tolylsulfonyl)methyl)acetamide	10	4	85

Note: Data is representative and synthesized from literature descriptions. For precise yields and reaction times for specific substrates, please refer to the primary literature.

Catalytic Mechanism: Friedel-Crafts Alkylation



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Caption: Proposed catalytic cycle for InBr₃-catalyzed Friedel-Crafts alkylation.

Michael Addition of Indoles to α,β-Unsaturated Ketones

The Michael or conjugate addition is a crucial C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and related structures. InBr₃ serves as an efficient catalyst for the addition of soft nucleophiles like indoles to α,β-unsaturated ketones (enones).^{[4][5]}

Application Notes:

- Catalyst Efficiency: InBr₃ effectively activates the enone system, facilitating the nucleophilic attack of the indole at the β-position.
- Selectivity: The reaction generally proceeds with high chemoselectivity, with the indole adding exclusively at the β-position of the enone.
- Reaction Conditions: The reaction can often be carried out under mild conditions, from room temperature to gentle heating, in solvents like dichloromethane or acetonitrile.

Experimental Protocol:

A general procedure for the InBr_3 -catalyzed Michael addition of indole to an α,β -unsaturated ketone is as follows:

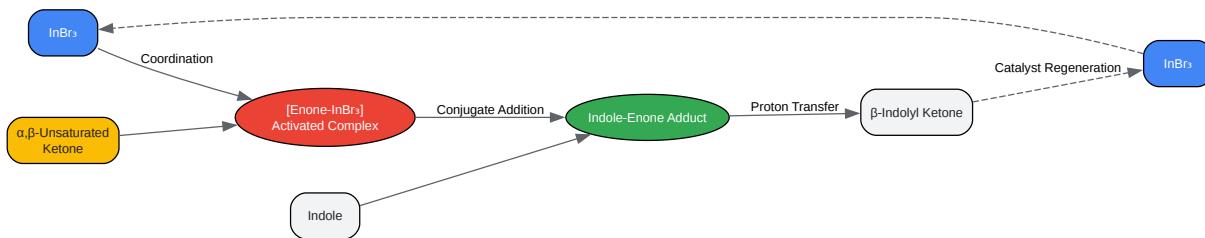
- To a solution of the α,β -unsaturated ketone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add indole (1.2 mmol).
- Add InBr_3 (0.1 mmol, 10 mol%) to the reaction mixture.
- Stir the mixture at the appropriate temperature (e.g., room temperature or 50 °C) and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and add water (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the β -indolyl ketone.

Quantitative Data:

Entry	Indole	Enone	Catalyst			
			Loading (mol%)	Temp (°C)	Time (h)	Yield (%)
1	Indole	Chalcone	10	RT	3	92
2	2-Methylindole	Chalcone	10	RT	4	88
3	Indole	Benzylideneacetone	10	50	2	95
4	5-Bromoindole	Benzylideneacetone	10	50	3	90
5	Indole	Cyclohexenone	10	RT	5	85

Note: Data is representative and synthesized from literature descriptions. For precise yields and reaction times for specific substrates, please refer to the primary literature.

Catalytic Mechanism: Michael Addition



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Caption: Proposed catalytic cycle for InBr₃-catalyzed Michael addition.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid.[6][7][8][9] InBr₃ can function as an effective Lewis acid catalyst in this reaction, activating the carbonyl group towards nucleophilic attack by the silyl enol ether.[10]

Application Notes:

- Activation: InBr₃ coordinates to the carbonyl oxygen of the aldehyde or ketone, enhancing its electrophilicity.
- Nucleophile: Silyl enol ethers serve as stable and readily available enolate equivalents.
- Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperatures (e.g., -78 °C to room temperature) to control selectivity.

- Work-up: An aqueous work-up is required to hydrolyze the resulting silyl ether to the desired β -hydroxy carbonyl compound.

Experimental Protocol:

A representative procedure for an InBr_3 -catalyzed Mukaiyama aldol reaction is as follows:

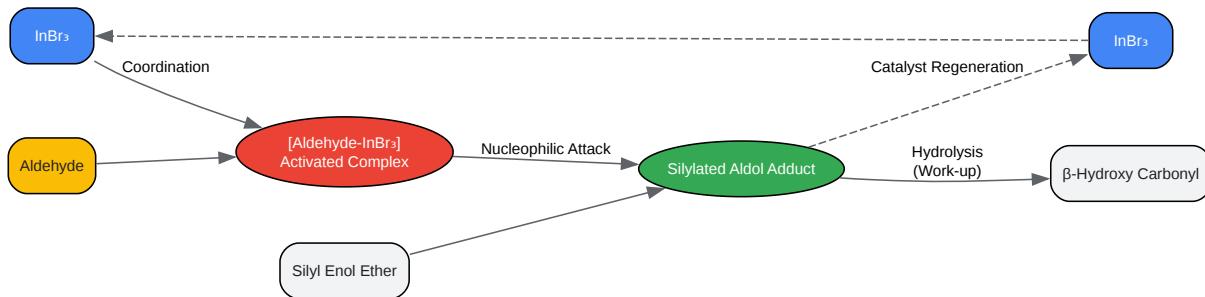
- To a solution of the aldehyde (1.0 mmol) in dry dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere, add InBr_3 (0.1 mmol, 10 mol%).
- Stir the mixture for 15 minutes.
- Slowly add a solution of the silyl enol ether (1.2 mmol) in dry dichloromethane (2 mL) to the reaction mixture.
- Stir the reaction at -78 °C for the specified time (typically 1-6 hours), monitoring by TLC.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
- Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the β -hydroxy carbonyl compound.

Quantitative Data:

Entry	Aldehyde	Silyl Enol Ether	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)
1	Benzaldehyde	1-(Trimethylsiloxy)cyclohexene	10	-78	2	90
2	4-Chlorobenzaldehyde	1-(Trimethylsiloxy)cyclohexene	10	-78	3	85
3	Cinnamaldehyde	1-(Trimethylsiloxy)cyclohexene	10	-78	4	88
4	Benzaldehyde	(1-Phenylvinyl oxy)trimethylsilane	10	-78 to 0	6	82
5	Heptanal	1-(Trimethylsiloxy)cyclohexene	10	-78	2	93

Note: Data is representative and synthesized from literature descriptions. For precise yields and reaction times for specific substrates, please refer to the primary literature.

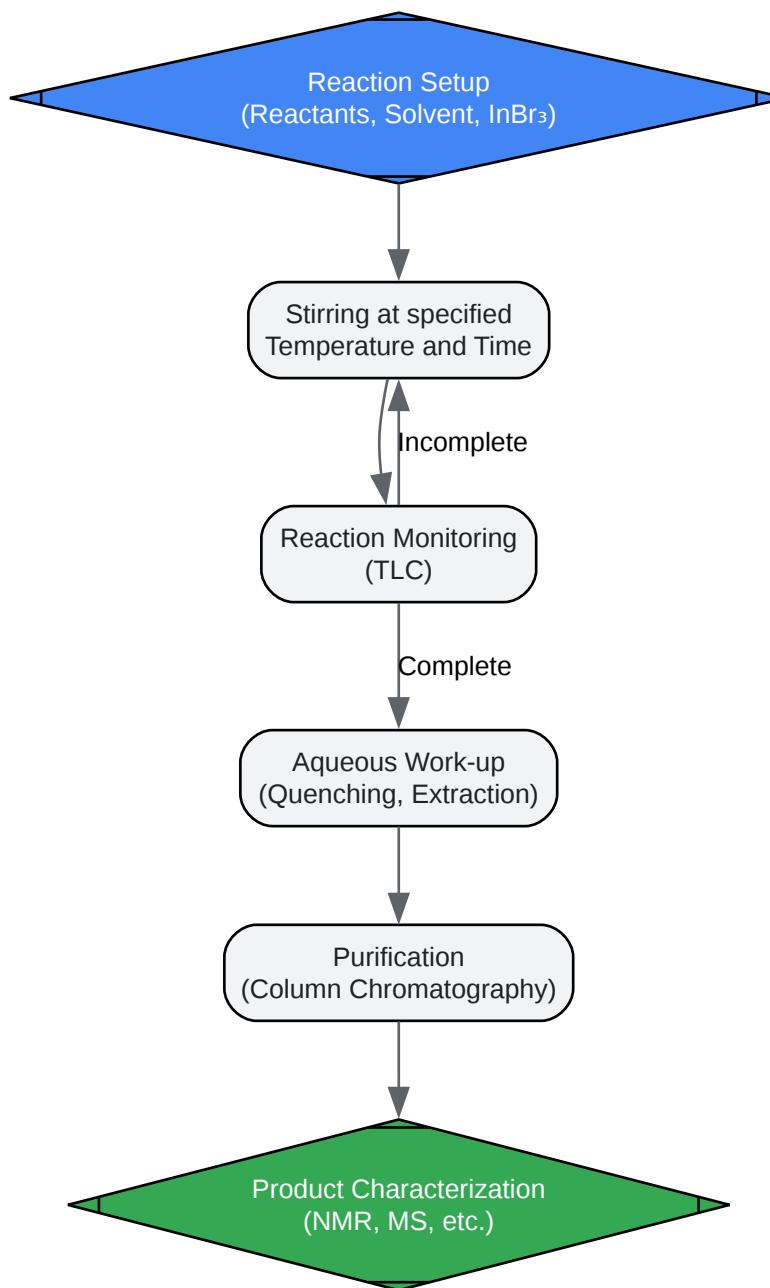
Catalytic Mechanism: Mukaiyama Aldol Reaction



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Caption: Proposed catalytic cycle for the InBr_3 -catalyzed Mukaiyama aldol reaction.

General Experimental Workflow



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Caption: General experimental workflow for InBr₃-catalyzed C-C bond formation.

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